
N,N-Dihexadecylhexadecan-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dihexadecylhexadecan-1-amine N-oxide is a chemical compound that belongs to the class of amine oxides. Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen . This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dihexadecylhexadecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the reaction of the tertiary amine with hydrogen peroxide in the presence of a base . The reaction proceeds through the formation of an intermediate N-hydroxyamine, which is then deprotonated to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dihexadecylhexadecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine under reducing conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alkenes (from Cope elimination), substituted amines, and other functionalized derivatives .
Applications De Recherche Scientifique
N,N-Dihexadecylhexadecan-1-amine N-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Dihexadecylhexadecan-1-amine N-oxide involves its ability to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This property makes it useful in various biochemical and biophysical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylhexadecan-1-amine: Another amine oxide with similar surfactant properties.
1-Octanamine, N,N-Dimethyl, N-Oxide: A shorter-chain analog with similar chemical behavior.
Uniqueness
N,N-Dihexadecylhexadecan-1-amine N-oxide is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid membranes . This distinguishes it from shorter-chain analogs and other amine oxides.
Propriétés
Numéro CAS |
189290-24-2 |
|---|---|
Formule moléculaire |
C48H99NO |
Poids moléculaire |
706.3 g/mol |
Nom IUPAC |
N,N-dihexadecylhexadecan-1-amine oxide |
InChI |
InChI=1S/C48H99NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Clé InChI |
IDIFYCUWDANIJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



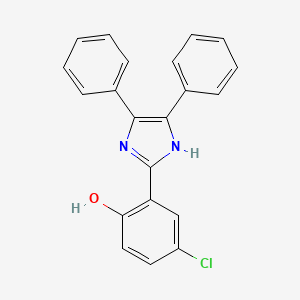
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
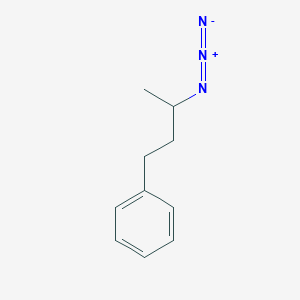
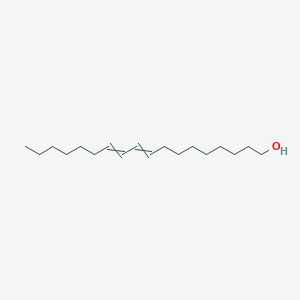
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
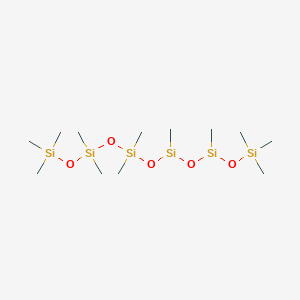
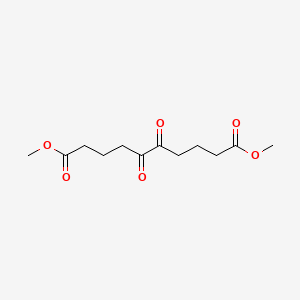
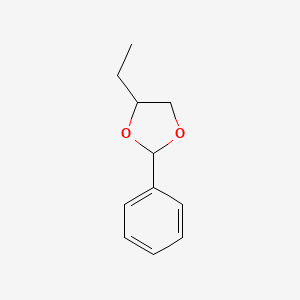
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
